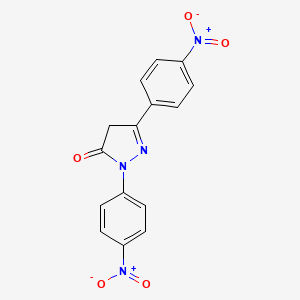

2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one

Description

Properties

IUPAC Name |

2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O5/c20-15-9-14(10-1-3-12(4-2-10)18(21)22)16-17(15)11-5-7-13(8-6-11)19(23)24/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANFIKBVCOCILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one typically involves the reaction of 4-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the condensation of 4-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolone ring. The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 2,5-bis(4-aminophenyl)-4H-pyrazol-3-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in:

- Anti-inflammatory Activity: Some derivatives have been identified as selective inhibitors of human microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammatory responses. For instance, compounds derived from this pyrazolone framework demonstrated significant inhibition with IC50 values in the nanomolar range .

- Anticancer Properties: Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use as anticancer agents .

Analytical Chemistry

The compound serves as an analytical reagent due to its ability to form colored complexes with metal ions, facilitating:

- Metal Ion Detection: It can be used in spectrophotometric methods for detecting transition metals in various samples .

- Fluorescent Probes: Its fluorescence properties make it suitable for biological labeling and imaging applications .

Data Table: Biological Activities of Derivatives

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| 5c | mPGES-1 Inhibitor | 36 ± 11 | |

| 7a | Cytotoxicity (Cancer) | 50 ± 5 | |

| 8b | Metal Ion Detection | N/A |

Case Study 1: Anti-inflammatory Activity

A study investigated the binding affinity of various nitro-substituted pyrazole derivatives to mPGES-1. The results indicated that the introduction of nitro groups significantly enhanced the binding affinity compared to non-nitro analogs. The most potent compound exhibited an IC50 value of approximately 36 nM, demonstrating its potential as a selective anti-inflammatory agent .

Case Study 2: Metal Ion Detection

In a series of experiments, this compound was utilized as a reagent for detecting metal ions in environmental samples. The compound formed stable colored complexes with ions such as Cu²⁺ and Ni²⁺, allowing for quantification via UV-Vis spectroscopy. This method proved effective for trace analysis in water samples .

Mechanism of Action

The mechanism of action of 2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a crucial role in its activity .

Comparison with Similar Compounds

Table 1: Structural Features of Nitro-Substituted Compounds

Key Observations :

- The pyrazolone core differs from thiophene and pyrrole in electronic properties due to its lactam structure, which may enhance hydrogen-bonding interactions .

- Nitro groups in all compounds act as electron-withdrawing substituents, but their positions influence conjugation and intramolecular charge transfer. For example, the para-substituted nitro groups in the polyene system enable planarization and fluorescence , whereas meta-substitution in thiophene may reduce symmetry and alter reactivity .

Key Observations :

Physicochemical and Functional Properties

Table 3: Comparative Properties

Key Observations :

- The pyrazolone’s nitro groups likely quench fluorescence, as seen in other nitroaromatics, whereas polyenes retain fluorescence due to intramolecular planarization .

- Thiophene and pyrrole derivatives exhibit optoelectrochemical activity , but pyrazolones may favor biological applications due to their lactam structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-bis(4-nitrophenyl)-4H-pyrazol-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or via Claisen-Schmidt condensation. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products.

- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., KOH) catalysts optimize cyclization efficiency .

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro-substituted precursors, while ethanol facilitates recrystallization .

- Example Table :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Cyclocondensation | 65–78 | >95% | DMF, 100°C, 12 h |

| Claisen-Schmidt | 55–70 | 90–93% | Ethanol, KOH, reflux |

Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., nitrophenyl protons at δ 7.5–8.5 ppm) and tautomeric forms of the pyrazolone ring .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves nitro group orientation and hydrogen-bonding networks. Example refinement parameters: , data-to-parameter ratio >15 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding modes of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Nitro groups often engage in π-π stacking with aromatic residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. For example, higher nitro group electronegativity enhances COX-2 inhibition .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What experimental strategies resolve discrepancies between in-vitro and in-vivo efficacy of this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral administration. Low solubility (logP ~3.5) may limit absorption, necessitating formulation with cyclodextrins or nanoencapsulation .

- Metabolite Identification : Use hepatic microsomes + NADPH to identify oxidative metabolites (e.g., nitro reduction to amine) that alter activity .

- Toxicokinetics : Compare LC values in cell lines (e.g., HepG2) vs. rodent models to address toxicity gaps .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicity Assays : Standardize tests (e.g., OECD 201/202 for algae/daphnia) under varying pH and UV exposure. Nitro groups may photodegrade into less toxic amines .

- Comparative Studies : Replicate conditions from divergent studies (e.g., soil vs. aquatic systems) to identify context-specific degradation pathways .

Methodological Best Practices

- Synthesis Optimization : Use DoE (Design of Experiments) to map interactions between temperature, catalyst loading, and solvent ratios .

- Crystallography : Employ twin refinement in SHELXL for crystals with pseudo-symmetry, and validate via R < 0.1 .

- Bioactivity Validation : Pair in-vitro assays (e.g., COX-2 inhibition) with ex-vivo tissue models to bridge mechanistic and physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.